

# An In-depth Technical Guide to AFG206 (CAS Number: 630122-37-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **AFG206**, a first-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information is compiled for an audience with a technical background in drug discovery and development, with a focus on data presentation, experimental context, and molecular mechanisms.

## **Core Properties of AFG206**

**AFG206**, with the CAS number 630122-37-1, is a small molecule inhibitor of the FLT3 receptor tyrosine kinase.[1][2] It is classified as a "type II" inhibitor, indicating its specific mechanism of binding to the inactive conformation of the kinase.[1]

Table 1: Chemical and Physical Properties of AFG206



| Property          | Value                                                   | Source                 |  |
|-------------------|---------------------------------------------------------|------------------------|--|
| CAS Number        | 630122-37-1                                             | [1][2]                 |  |
| Molecular Formula | C20H19N3O2                                              | MedchemExpress, BIOZOL |  |
| Molecular Weight  | 333.38 g/mol                                            | MedchemExpress, BIOZOL |  |
| IUPAC Name        | N-(4-ethylphenyl)-N'-[4-(4-<br>pyridinyloxy)phenyl]urea | ChemicalBook           |  |
| Solubility        | Soluble in DMSO, insoluble in water                     | LabNovo                |  |
| Melting Point     | Data not available in the searched literature.          |                        |  |

## **Biological Activity and Mechanism of Action**

**AFG206** is an ATP-competitive inhibitor that potently targets mutant forms of the FLT3 receptor, which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Its primary biological effect is the inhibition of cell proliferation through the induction of apoptosis.

Table 2: In Vitro Biological Activity of AFG206

| Cell Line | FLT3<br>Mutation<br>Status | Assay                 | Endpoint                  | IC50    | Source |
|-----------|----------------------------|-----------------------|---------------------------|---------|--------|
| Ba/F3     | FLT3-ITD                   | Cell<br>Proliferation | Inhibition of cell growth | ~0.1 μM | [1]    |
| Ba/F3     | D835Y                      | Cell<br>Proliferation | Inhibition of cell growth | ~0.1 μM | [1]    |

Mechanism of Action: Type II FLT3 Inhibition

As a type II inhibitor, **AFG206** binds to the inactive conformation of the FLT3 kinase domain.[3] [4] Specifically, it targets the hydrophobic region adjacent to the ATP-binding pocket that is







accessible only when the kinase is in its inactive state.[4][5] This binding mode prevents the conformational changes required for kinase activation, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[3][4]

#### Signaling Pathway

Mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[5] This ligand-independent signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, which are crucial for the survival and proliferation of leukemic cells.[4] **AFG206**, by inhibiting the mutated FLT3, effectively shuts down these oncogenic signaling cascades.





Figure 1: FLT3 Signaling Pathway and Inhibition by AFG206

Click to download full resolution via product page

Caption: Figure 1: FLT3 Signaling Pathway and Inhibition by AFG206

## **Experimental Protocols**



The following are generalized experimental protocols based on standard methodologies for the key experiments cited in the primary literature for **AFG206**. The specific details of the protocols used in the foundational study by Weisberg et al. (2010) were not available in the accessed literature.

#### 3.1. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of **AFG206** on the viability and proliferation of FLT3-mutant cell lines.

- Cell Lines: Ba/F3 cells expressing FLT3-ITD or FLT3-D835Y.
- Procedure:
  - Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well in the appropriate growth medium.
  - AFG206 is serially diluted in the growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
  - The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
  - Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
  - The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
  - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
  - The IC50 value is calculated from the dose-response curve.

Figure 3: Workflow for Apoptosis Assay

Quantify apoptotic cell populations

End



Start Seed FLT3-mutant cells Treat cells with AFG206 in 96-well plates or vehicle control Add serial dilutions of AFG206 and vehicle control Harvest and wash cells with cold PBS Incubate for 72 hours Resuspend in Annexin V binding buffer Add MTT reagent Stain with Annexin V-FITC and Propidium Iodide Incubate for 2-4 hours Incubate for 15 minutes in the dark Solubilize formazan crystals Analyze by flow cytometry Measure absorbance at 570 nm

Figure 2: Workflow for Cell Proliferation Assay

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Calculate IC50 from dose-response curve



### References

- 1. biorxiv.org [biorxiv.org]
- 2. Post-transplant maintenance therapy in acute myeloid leukemia after allogeneic hematopoietic stem cell transplantation ... [ouci.dntb.gov.ua]
- 3. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORBi: Detailed Reference [orbi.uliege.be]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to AFG206 (CAS Number: 630122-37-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684540#afg206-cas-number-630122-37-1-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com